Morphine-3-glucuronide
Overview
Description
Morphine-3-glucuronide is a metabolite of morphine, produced through the process of glucuronidation. This compound is formed when morphine undergoes conjugation with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase. Unlike morphine, which is known for its potent analgesic properties, this compound does not exhibit significant opioid receptor agonist activity. Instead, it has been associated with neuroexcitatory effects, such as hyperalgesia and allodynia .
Mechanism of Action
Target of Action
Morphine-3-glucuronide (M3G) is a metabolite of morphine produced by UGT2B7 . Instead, it interacts with glycine and/or GABA receptors .
Mode of Action
This interaction leads to some action as a convulsant .
Biochemical Pathways
Morphine undergoes a variety of metabolic pathways, the most important of which involve the glucuronidation of the 3-OH phenolic group and of the 6-OH alcoholic group to yield morphine 3-O-β-D-glucuronide (M3G) and morphine 6-O-β-D-glucuronide (M6G), respectively . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .
Pharmacokinetics
Conditions such as kidney failure may lead to its accumulation and result in seizures . Certain substances, such as probenecid and inhibitors of P-glycoprotein, can enhance the uptake of M3G .
Result of Action
This can lead to a state of strong excitation characterized by thermal hyperalgesia and tactile allodynia . Reported side effects related to the accumulation of this metabolite include convulsions, agitation, hallucinations, hyperalgesia, and coma .
Action Environment
The action, efficacy, and stability of M3G can be influenced by various environmental factors. For instance, the presence of certain substances can enhance the uptake of M3G . Additionally, conditions such as kidney failure can lead to the accumulation of M3G, potentially resulting in seizures .
Biochemical Analysis
Biochemical Properties
Morphine-3-glucuronide plays a role in biochemical reactions primarily as a metabolite of morphine. It is produced by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7), which catalyzes the addition of a glucuronide moiety to the C3 position of morphine . This compound interacts with glycine and gamma-aminobutyric acid (GABA) receptors, contributing to its neuroexcitatory effects . Additionally, this compound has limited ability to cross the blood-brain barrier due to its polar nature .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce neuroexcitatory effects, such as hyperalgesia and allodynia, by interacting with Toll-like receptor 4 (TLR4) in sensory neurons . This interaction leads to increased intracellular calcium levels and enhanced excitability of sensory neurons . This compound also influences cell signaling pathways, including those involving voltage-gated sodium channels, which contribute to its neuroexcitatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It does not act as an opioid agonist but exerts its effects through non-opioid mechanisms. This compound interacts with glycine and GABA receptors, leading to neuroexcitatory effects . Additionally, it activates Toll-like receptor 4 (TLR4) signaling pathways, resulting in increased neuronal excitability and pain sensitivity . These interactions highlight the complex molecular mechanisms underlying the effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound has been associated with sustained neuroexcitatory effects, including hyperalgesia and allodynia . These effects are observed in both in vitro and in vivo studies, indicating the persistent impact of this compound on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not produce significant effects, but at higher doses, it can induce neuroexcitatory symptoms such as seizures and hyperalgesia . These adverse effects are dose-dependent and highlight the importance of understanding the threshold levels for this compound toxicity in animal studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of morphine. It is produced through the glucuronidation of morphine by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7) . This pathway also produces another metabolite, morphine-6-glucuronide, which has different pharmacological properties . The formation of this compound represents a key step in the metabolism and detoxification of morphine in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Due to its polar nature, it has limited ability to cross the blood-brain barrier . Transporters such as P-glycoprotein can facilitate its uptake into certain tissues . The distribution of this compound is influenced by its interactions with plasma proteins and transporters, affecting its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various receptors and enzymes . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and transport signals . These factors contribute to the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphine-3-glucuronide is synthesized through the enzymatic reaction of morphine with glucuronic acid. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase, specifically the UGT2B7 isoform. The reaction typically occurs in the liver, where the enzyme is predominantly expressed .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of morphine from opium poppy (Papaver somniferum), followed by its enzymatic conversion to this compound. The process includes:
- Extraction of morphine from the opium poppy.
- Purification of morphine.
- Enzymatic glucuronidation using UGT2B7.
- Isolation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Morphine-3-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break the glucuronide bond, releasing free morphine and glucuronic acid.
Conjugation: The formation of this compound itself is a conjugation reaction involving glucuronic acid and morphine
Major Products:
Hydrolysis: Morphine and glucuronic acid.
Conjugation: this compound
Scientific Research Applications
Morphine-3-glucuronide has several applications in scientific research:
Pharmacokinetics: It is studied to understand the metabolism and excretion of morphine in the body.
Neuropharmacology: Research focuses on its neuroexcitatory effects and potential role in opioid-induced hyperalgesia.
Toxicology: It is investigated for its role in morphine toxicity, especially in cases of renal failure where it can accumulate .
Comparison with Similar Compounds
Morphine-6-glucuronide: Another major metabolite of morphine, which has potent analgesic properties.
Codeine-6-glucuronide: A metabolite of codeine with analgesic effects.
Heroin-6-glucuronide: A metabolite of heroin with significant opioid activity .
Comparison:
Morphine-3-glucuronide vs. Morphine-6-glucuronide: While this compound is associated with neuroexcitatory effects, morphine-6-glucuronide is a potent analgesic.
This compound vs. Codeine-6-glucuronide: Both are glucuronide metabolites, but codeine-6-glucuronide retains analgesic properties, unlike this compound.
This compound vs. Heroin-6-glucuronide: Heroin-6-glucuronide has strong opioid receptor activity, whereas this compound does not .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXKFONHRHFBZ-ZXDZBKESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174157 | |
Record name | Morphine-3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morphine-3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-09-9 | |
Record name | (-)-Morphine 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20290-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morphine-3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphine-3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHINE-3-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27Z9CH39A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morphine-3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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